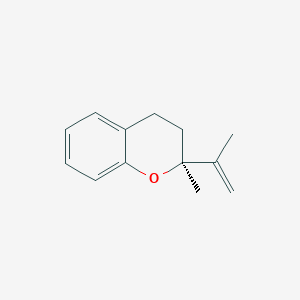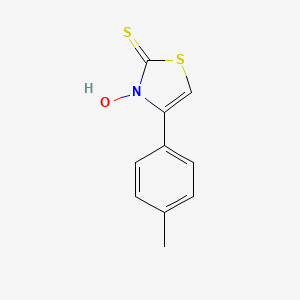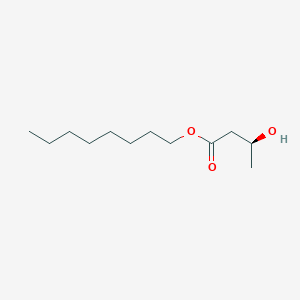
Octyl (3S)-3-hydroxybutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octyl (3S)-3-hydroxybutanoate: is an organic compound classified as an ester. It is formed from the esterification of octanol and (3S)-3-hydroxybutanoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Octyl (3S)-3-hydroxybutanoate typically involves the esterification reaction between octanol and (3S)-3-hydroxybutanoic acid. This reaction can be catalyzed by acids such as sulfuric acid or by using enzymatic catalysts like lipases. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of immobilized enzymes as catalysts is also common to enhance the efficiency and reusability of the catalyst.
Análisis De Reacciones Químicas
Types of Reactions:
Hydrolysis: Octyl (3S)-3-hydroxybutanoate can undergo hydrolysis in the presence of water and an acid or base catalyst to yield octanol and (3S)-3-hydroxybutanoic acid.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ester to alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Hydrolysis: Octanol and (3S)-3-hydroxybutanoic acid.
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Octyl (3S)-3-hydroxybutanoate is used as a model compound in esterification and hydrolysis studies. It is also employed in the synthesis of other complex organic molecules.
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions, particularly those involving esterases and lipases. It serves as a substrate to investigate the specificity and efficiency of these enzymes.
Medicine: The compound has potential applications in drug delivery systems due to its ability to form stable esters with various pharmacologically active molecules. It is also explored for its role in metabolic studies related to fatty acid metabolism.
Industry: this compound is used in the production of fragrances and flavors due to its pleasant odor. It is also utilized in the formulation of cosmetics and personal care products.
Mecanismo De Acción
The mechanism of action of Octyl (3S)-3-hydroxybutanoate involves its interaction with enzymes such as esterases and lipases. These enzymes catalyze the hydrolysis of the ester bond, releasing octanol and (3S)-3-hydroxybutanoic acid. The molecular targets include the active sites of these enzymes, where the ester bond is cleaved through nucleophilic attack by water molecules.
Comparación Con Compuestos Similares
Octyl acetate: Similar in structure but differs in the acyl group attached to the octanol.
Octyl laurate: Another ester with a longer acyl chain compared to Octyl (3S)-3-hydroxybutanoate.
Octyl salicylate: An ester used in sunscreens, differing in the aromatic ring structure.
Uniqueness: this compound is unique due to the presence of the (3S)-3-hydroxybutanoic acid moiety, which imparts specific stereochemical properties and reactivity. This makes it distinct from other octyl esters and valuable in stereospecific synthesis and enzymatic studies.
Propiedades
Número CAS |
306326-46-5 |
|---|---|
Fórmula molecular |
C12H24O3 |
Peso molecular |
216.32 g/mol |
Nombre IUPAC |
octyl (3S)-3-hydroxybutanoate |
InChI |
InChI=1S/C12H24O3/c1-3-4-5-6-7-8-9-15-12(14)10-11(2)13/h11,13H,3-10H2,1-2H3/t11-/m0/s1 |
Clave InChI |
OCJMVWOGIMJYNT-NSHDSACASA-N |
SMILES isomérico |
CCCCCCCCOC(=O)C[C@H](C)O |
SMILES canónico |
CCCCCCCCOC(=O)CC(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


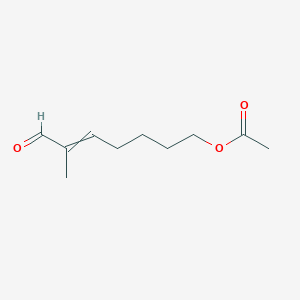
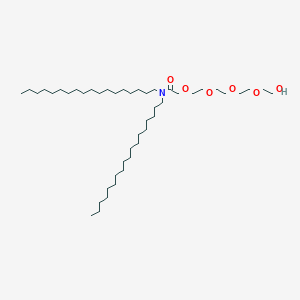
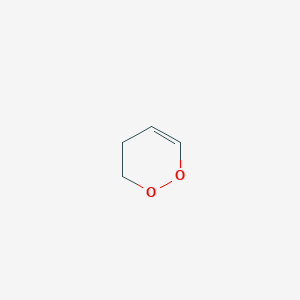
![[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]phosphonic acid](/img/structure/B12576680.png)
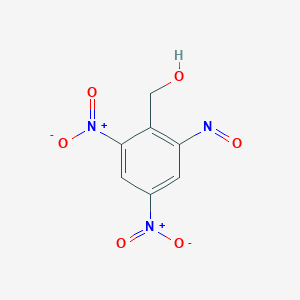
![8-Oxa-3-azabicyclo[3.2.1]octane-3-acetonitrile](/img/structure/B12576686.png)


![(2S)-2-[(4-Methoxyphenyl)methyl]piperazine](/img/structure/B12576708.png)
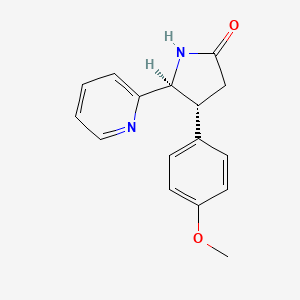
![Acetamide,N-(furan-2-ylmethyl)-2-[(1,4,5,6,7,8-hexahydro-7-methyl-4-oxo[1]benzothieno[2,3-D]pyrimidin-2-YL)thio]-](/img/structure/B12576737.png)
